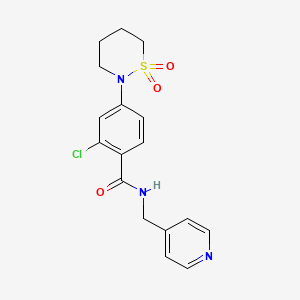![molecular formula C16H17F3N4O2 B5679938 N-[(3-methyl-3-oxetanyl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5679938.png)
N-[(3-methyl-3-oxetanyl)methyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of organic compounds known for their triazole core, a five-membered heterocyclic ring containing three nitrogen atoms. This core structure is significant in medicinal chemistry due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties of pharmaceuticals.
Synthesis Analysis
The synthesis of triazole derivatives often involves the azide-alkyne cycloaddition reaction, a type of Huisgen cycloaddition. This reaction is a powerful tool for constructing 1,2,3-triazole rings under mild conditions, typically catalyzed by copper(I) (Cu(I)) to achieve regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. An example of a similar synthesis approach is seen in the work by Szabó et al. (2016), where novel triazoles were synthesized via the Cu(I)-catalyzed azide–alkyne cycloaddition, demonstrating the versatility of this method in producing complex triazole derivatives for pharmacological evaluation (Szabó et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives typically employs techniques like NMR, IR, MS spectra, and x-ray diffraction crystallography to elucidate the arrangement of atoms within the molecule. For instance, Shen et al. (2013) established the structure of some triazole-carboxamides using these techniques, highlighting the importance of molecular conformation and packing stabilized by hydrogen bonding interactions (Shen et al., 2013).
Eigenschaften
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c1-15(9-25-10-15)8-20-14(24)13-7-23(22-21-13)6-11-4-2-3-5-12(11)16(17,18)19/h2-5,7H,6,8-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJBHBHITOKMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methyloxetan-3-yl)methyl]-1-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-fluorophenyl)-N-(1-methyl-2-pyridin-3-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5679870.png)
![N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5679878.png)
![(1S*,5R*)-3-benzoyl-6-(1-pyrrolidinylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5679884.png)
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5679889.png)

![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylbenzamide](/img/structure/B5679898.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide](/img/structure/B5679900.png)
![N,N-dimethyl-3-[4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazin-1-yl]propan-1-amine](/img/structure/B5679916.png)

![3-[(4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5679924.png)
![2-methoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5679930.png)
![2-[2-(4-acetyl-1,4-diazepan-1-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5679958.png)
![3,5-dichloro-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5679967.png)